molecular formula C12H22 B1360278 6-Dodecyne CAS No. 6975-99-1

6-Dodecyne

Cat. No. B1360278
CAS RN: 6975-99-1
M. Wt: 166.3 g/mol
InChI Key: IHPFQAOOSAGSPN-UHFFFAOYSA-N
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Description

6-Dodecyne is a chemical compound with the molecular formula C12H22 . It is also known by other names such as dodec-6-yne, Di-n-pentylacetylene, and 6-dodecine . The molecular weight of 6-Dodecyne is 166.30 g/mol .


Molecular Structure Analysis

The IUPAC name for 6-Dodecyne is dodec-6-yne . The InChI representation is InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 . The Canonical SMILES representation is CCCCCC#CCCCCC .


Physical And Chemical Properties Analysis

6-Dodecyne has a molecular weight of 166.30 g/mol . It has a computed XLogP3-AA value of 5.5 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 6 rotatable bonds . The exact mass and monoisotopic mass of 6-Dodecyne are 166.172150702 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 12 . The density of 6-Dodecyne is 0.8±0.1 g/cm³ . The boiling point is 219.0±8.0 °C at 760 mmHg . The vapour pressure is 0.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 43.7±0.8 kJ/mol . The flash point is 78.3±12.6 °C . The index of refraction is 1.443 . The molar refractivity is 55.6±0.3 cm³ .

Scientific Research Applications

1. Synthesis of Porphyrins

6-Dodecyne has been utilized in the synthesis of various compounds, including porphyrins. For instance, a study described the synthesis of porphyrins β-tetrasubstituted with flexible hydrocarbon chains using 6-Dodecyne (Castella, Trull, Calahorra, Velasco, & González, 2000). This process involved the palladium-catalyzed coupling of β-diiodoporphyrin with dodecyne and has implications in various fields, including organic chemistry and material science.

2. Tuning Metal-Semiconductor Schottky Junctions

6-Dodecyne has been studied for its role in altering the performance of metal-silicon Schottky junctions. Research showed that monolayers of 1-dodecyne on silicon surfaces could control the surface states, leading to unpinning of the Fermi level and modifying the junction's response to the metal's work function (Rabinal, 2016). This application is significant in the field of semiconductor technology.

3. Catalyzed Tricyclization Processes

In another study, dodec-11-ene-1,6-diynes, similar in structure to 6-Dodecyne, were used in a unique silicon-initiated cascade carbonylative carbotricyclization process. This method resulted in the formation of fused tricyclic products, offering innovative routes for synthesizing functionalized polycyclic compounds (Bennacer, Fujiwara, Lee, & Ojima, 2005).

4. Radical Addition Reactions

6-Dodecyne has been involved in radical addition reactions. For example, the treatment of 1-dodecyne with triphenylgermane in the presence of catalytic amounts of tributylmanganate led to the formation of 1-triphenylgermyl-1-dodecene (Kinoshita, Kakiya, & Oshima, 2000). This kind of reaction is important in organic synthesis and materials science.

Safety And Hazards

When handling 6-Dodecyne, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . It is also advised to keep the product and empty container away from heat and sources of ignition .

Relevant Papers

properties

IUPAC Name

dodec-6-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPFQAOOSAGSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220047
Record name 6-Dodecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dodecyne

CAS RN

6975-99-1
Record name 6-Dodecyne
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Record name 6-Dodecyne
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Record name 6-Dodecyne
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Record name 6-Dodecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 6-Dodecyne in organic synthesis?

A1: 6-Dodecyne serves as a versatile building block in organic synthesis, particularly in transition-metal-catalyzed reactions. For instance, it undergoes cobalt-catalyzed arylzincation, leading to the formation of functionalized styrene derivatives. This reaction tolerates a broad range of functional groups, highlighting the versatility of 6-Dodecyne in preparing complex molecules. It is also utilized in palladium-catalyzed indolization reactions with N-aroylbenzotriazoles, enabling the synthesis of polysubstituted indoles.

Q2: How does 6-Dodecyne contribute to the properties of microemulsions?

A2: 6-Dodecyne, specifically its ethoxylated derivative, ethoxylated-2,5,8,11-tetramethyl-6-dodecyne-5,8-diol (Dynol-604), plays a crucial role in tuning the properties of microemulsions. When added to water/sodium bis(2-ethylhexyl)sulfosuccinate (AOT)/n-decane microemulsions, Dynol-604 influences the liquid-liquid phase behavior. This effect is attributed to its ability to modulate interactions between microemulsion droplets, ultimately impacting the stability and characteristics of these systems. Additionally, in water/AOT/Dynol-604/isooctane mixed microemulsions, Dynol-604 alters the volumetric interactions between droplets and impacts the stable boundaries for water accommodation within the microemulsion cores.

Q3: Are there any studies on the environmental fate of 6-Dodecyne?

A3: While detailed studies focusing solely on the environmental impact of 6-Dodecyne are limited, research exists on the atmospheric oxidation of the compound. This type of research provides insights into the potential degradation pathways and products of 6-Dodecyne in the environment. Further investigation is needed to understand its overall environmental fate, including its persistence, bioaccumulation potential, and effects on ecosystems.

Q4: Can 6-Dodecyne be used in the formulation of herbicides?

A5: While not a herbicide itself, 6-Dodecyne derivatives, particularly ethoxylated 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol, are employed as surfactants in herbicide formulations containing glyphosate. The surfactant enhances the herbicide's effectiveness by improving its spreading and penetration on plant surfaces, ultimately leading to better weed control.

Q5: What is the molecular formula and weight of 6-Dodecyne?

A5: 6-Dodecyne has the molecular formula C12H22 and a molecular weight of 166.30 g/mol.

Q6: What are the key features of 6-Dodecyne relevant to ink formulations?

A7: While 6-Dodecyne itself is not directly used in ink formulations, its derivative, 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol, acts as a wettability enhancer in inkjet recording inks. This means it improves the ink's ability to spread and adhere to various printing surfaces, including plain paper, coated paper, and even hydrophobic materials. The inclusion of this 6-Dodecyne derivative contributes to achieving high-quality images with enhanced water resistance.

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